[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile
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Overview
Description
[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is a chemical compound with a unique structure that includes a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
- 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid
Uniqueness
[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile is unique due to its specific structural features, such as the presence of both a thienopyrimidine core and a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
338424-97-8 |
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Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3g/mol |
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H9N3S2/c1-6-7(2)15-10-8(6)9(12-5-13-10)14-4-3-11/h5H,4H2,1-2H3 |
InChI Key |
NTLHHFHLYQYSCK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC#N)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC#N)C |
Origin of Product |
United States |
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